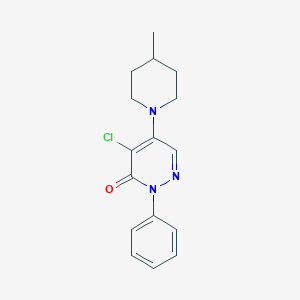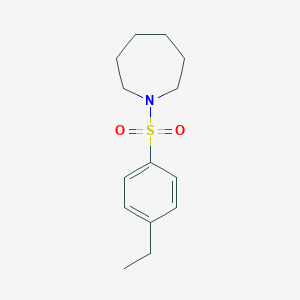
4-chloro-N,N-diethylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N,N-diethylnaphthalene-1-sulfonamide, also known as CDNS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that exhibits various biochemical and physiological effects and has been used extensively in laboratory experiments.
Wirkmechanismus
4-chloro-N,N-diethylnaphthalene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. The binding of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide to the zinc ion results in the formation of a stable complex that prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrase enzymes has been found to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its ability to inhibit carbonic anhydrase enzymes, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is relatively easy to synthesize and has been found to exhibit low toxicity in vitro. However, one of the main limitations of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. One area of interest is the development of new sulfonamide-based compounds that exhibit improved solubility and potency compared to 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide and other sulfonamide-based compounds could be further studied for their potential use as antimicrobial agents. Finally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide could be studied for its potential use in the treatment of various diseases, including glaucoma and cancer.
Conclusion:
In conclusion, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is a valuable tool for studying the role of carbonic anhydrase enzymes in different physiological processes. It exhibits various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. While 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has some limitations, it has significant potential for future research and development in various scientific fields.
Synthesemethoden
4-chloro-N,N-diethylnaphthalene-1-sulfonamide can be synthesized by reacting 4-chloronaphthalene with diethylamine and sulfuryl chloride. The reaction results in the formation of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide as a white solid with a melting point of around 160°C. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance and respiration. 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit inhibitory effects on carbonic anhydrase enzymes in vitro, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of sulfonamide-based compounds to carbonic anhydrase enzymes.
Eigenschaften
Produktname |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
|---|---|
Molekularformel |
C14H16ClNO2S |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16ClNO2S/c1-3-16(4-2)19(17,18)14-10-9-13(15)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
HSKQJGLTSJUKRE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)





![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)



![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)